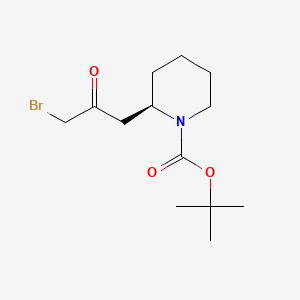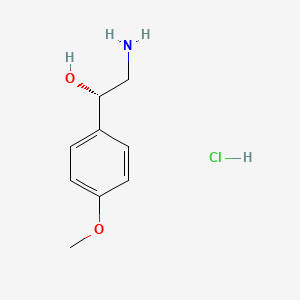
(1S)-2-amino-1-(4-methoxyphenyl)ethan-1-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-2-amino-1-(4-methoxyphenyl)ethan-1-olhydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylethanolamines. These compounds are characterized by the presence of a phenyl group attached to an ethanolamine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-amino-1-(4-methoxyphenyl)ethan-1-olhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and an appropriate amine.
Reduction: The aldehyde group of 4-methoxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amination: The resulting alcohol is then subjected to amination using an amine, such as (S)-1-phenylethylamine, under suitable conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-2-amino-1-(4-methoxyphenyl)ethan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S)-2-amino-1-(4-methoxyphenyl)ethan-1-olhydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.
Biology
In biological research, this compound may be used to study the effects of phenylethanolamines on biological systems. It can serve as a model compound to investigate receptor binding and signal transduction pathways.
Medicine
In medicine, derivatives of phenylethanolamines are known for their pharmacological activities. They may act as sympathomimetic agents, influencing the cardiovascular system and other physiological processes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, fragrances, and polymers.
Wirkmechanismus
The mechanism of action of (1S)-2-amino-1-(4-methoxyphenyl)ethan-1-olhydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to adrenergic receptors, leading to the activation of downstream signaling pathways. This can result in various physiological effects, such as increased heart rate or vasoconstriction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylephrine: A well-known sympathomimetic agent used as a decongestant.
Ephedrine: Another sympathomimetic compound with stimulant effects.
Methoxamine: Used to treat hypotension by constricting blood vessels.
Uniqueness
(1S)-2-amino-1-(4-methoxyphenyl)ethan-1-olhydrochloride is unique due to its specific stereochemistry and functional groups. The presence of the methoxy group on the aromatic ring and the specific (1S) configuration contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H14ClNO2 |
|---|---|
Molekulargewicht |
203.66 g/mol |
IUPAC-Name |
(1S)-2-amino-1-(4-methoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m1./s1 |
InChI-Schlüssel |
CDNSABGZBDLITM-SBSPUUFOSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)[C@@H](CN)O.Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C(CN)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


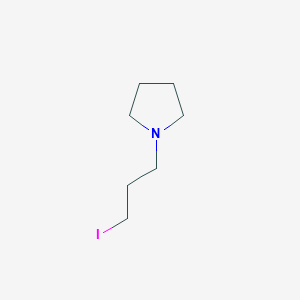
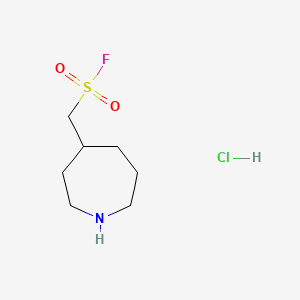
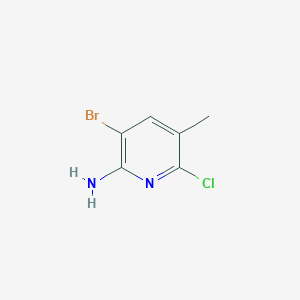
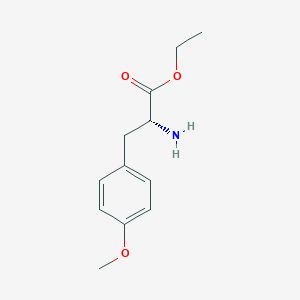

![1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B13566717.png)
![3-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566723.png)
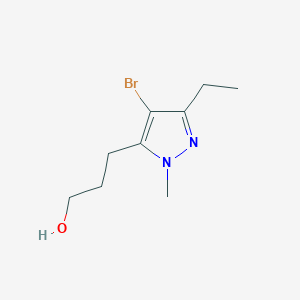
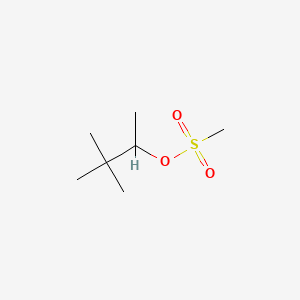
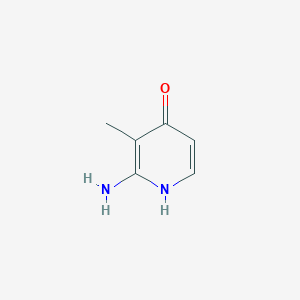

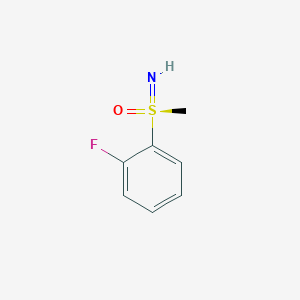
![2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine](/img/structure/B13566747.png)
